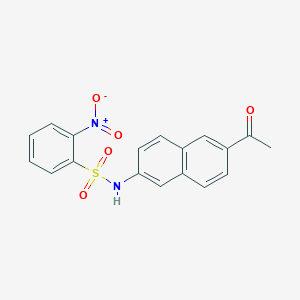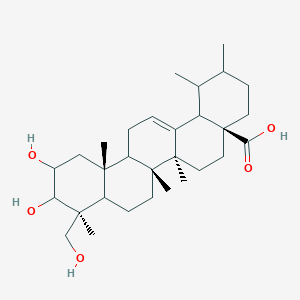
Pygenic acid B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has garnered attention due to its antifungal activity against C. musae and its ability to scavenge peroxynitrite (ONOO-) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pygenic acid B is typically isolated from natural sources rather than synthesized through chemical routes. The leaves of Glochidion obliquum are the primary source of this compound . The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from plant sources, which limits its availability for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions
Pygenic acid B undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
Pygenic acid B has several scientific research applications, including:
Mécanisme D'action
Pygenic acid B exerts its effects through several mechanisms:
Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell death.
Antioxidant Activity: It scavenges peroxynitrite (ONOO-), reducing oxidative stress and preventing cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pygenic acid A: Another triterpenoid with similar antifungal and antioxidant properties.
Ursolic acid: A triterpenoid with similar chemical structure and biological activities.
Oleanolic acid: Another triterpenoid with comparable antifungal and antioxidant properties.
Uniqueness
Pygenic acid B is unique due to its specific source (Glochidion obliquum) and its distinct combination of antifungal and peroxynitrite scavenging activities . This makes it a valuable compound for research in oxidative stress and fungal infections.
Propriétés
Formule moléculaire |
C30H48O5 |
|---|---|
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
(4aS,6aS,6bR,9S,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17-9-12-30(25(34)35)14-13-28(5)19(23(30)18(17)2)7-8-22-26(3)15-20(32)24(33)27(4,16-31)21(26)10-11-29(22,28)6/h7,17-18,20-24,31-33H,8-16H2,1-6H3,(H,34,35)/t17?,18?,20?,21?,22?,23?,24?,26-,27+,28+,29+,30-/m0/s1 |
Clé InChI |
JXSVIVRDWWRQRT-CDQDJSLKSA-N |
SMILES isomérique |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |
SMILES canonique |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2S)-2-[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14800853.png)

![(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol](/img/structure/B14800863.png)
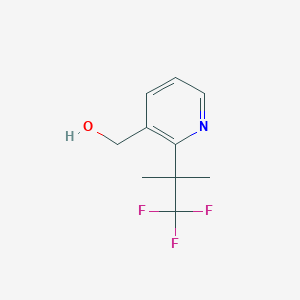
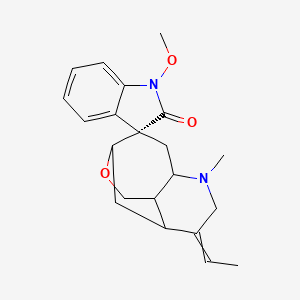
![[2-[(8S,9S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate](/img/structure/B14800888.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate](/img/structure/B14800896.png)

![2-[1-Cyano-2-(dimethylamino)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14800913.png)
![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)
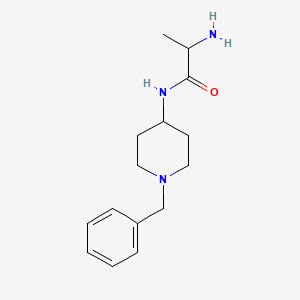
![8-[(2R)-2-hydroxy-2-methylcyclopentyl]-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800947.png)
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)
